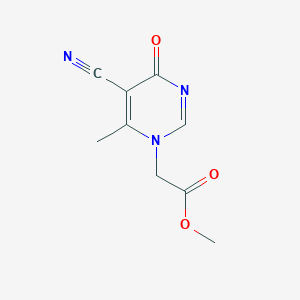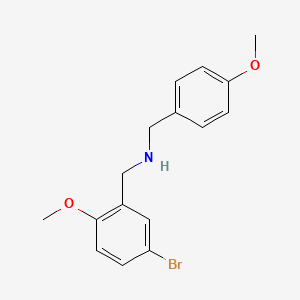![molecular formula C20H28N4O2 B5640114 6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5640114.png)
6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline and related compounds involves complex organic reactions. Novel synthetic pathways for derivatives of tetrahydroisoquinoline have been developed, highlighting the versatility and potential for targeted chemical modifications (Hagihara et al., 2007); (Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including this compound, has been elucidated through various spectroscopic methods. X-ray diffraction and computational studies have provided detailed insights into the conformational preferences and tautomeric structures of these compounds (Sayapin et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses its interactions with various biological targets and its role in the synthesis of more complex molecules. Studies have demonstrated its involvement in diverse chemical reactions, contributing to the development of novel pharmacological agents (Zaki et al., 2021).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups (Umehara et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a significant role in the compound's applications in chemical synthesis and biological studies. The presence of dimethoxy and piperidinyl groups in the molecule affects its chemical behavior and interactions (Kubota et al., 2003).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-25-19-10-15-6-9-24(12-16(15)11-20(19)26-2)18-4-3-8-23(14-18)13-17-5-7-21-22-17/h5,7,10-11,18H,3-4,6,8-9,12-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDOGWANPRNBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CC=NN4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5640036.png)
![8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5640043.png)



![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5640063.png)
![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)

![N,5-dimethyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5640087.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5640101.png)
![2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640102.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide](/img/structure/B5640117.png)
![methyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5640122.png)